molecular formula C24H17N5O2 B11033564 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11033564
M. Wt: 407.4 g/mol
InChI Key: HGOWZQBPRHEOLU-UHFFFAOYSA-N
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Description

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-3-cyanopyridine with various carbonyl compounds under specific conditions. One efficient method is the microwave-assisted synthesis, which uses 2-amino-nicotinonitriles and carbonyls in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous medium . This method is advantageous due to its high yield and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, including tyrosine kinase and extracellular regulated protein kinases . These interactions disrupt critical signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer therapy.

Properties

Molecular Formula

C24H17N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(4-phenoxyanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H17N5O2/c30-23-21-20(16-5-4-13-25-15-16)12-14-26-22(21)28-24(29-23)27-17-8-10-19(11-9-17)31-18-6-2-1-3-7-18/h1-15H,(H2,26,27,28,29,30)

InChI Key

HGOWZQBPRHEOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=NC=CC(=C4C(=O)N3)C5=CN=CC=C5

Origin of Product

United States

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